molecular formula C14H16N2O2 B11079343 Propionamide, 3-(3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-2-oxo-

Propionamide, 3-(3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-2-oxo-

Cat. No.: B11079343
M. Wt: 244.29 g/mol
InChI Key: RJDCTLKUGZVNAX-XFFZJAGNSA-N
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Description

3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2-OXOPROPANAMIDE is a complex organic compound with a unique structure that includes a dihydroisoquinoline core. This compound is of significant interest in various fields of scientific research due to its potential biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2-OXOPROPANAMIDE typically involves the alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2-OXOPROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxygenated derivatives, while reduction can yield different reduced forms of the compound .

Mechanism of Action

The mechanism by which 3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2-OXOPROPANAMIDE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can cause a loss in mitochondrial membrane potential, activate caspase-9 and -3, and cleave PARP-1, leading to apoptosis . Additionally, it can activate caspase-8, which is involved in the extrinsic apoptotic pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2-OXOPROPANAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

(3Z)-3-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-2-oxopropanamide

InChI

InChI=1S/C14H16N2O2/c1-14(2)8-9-5-3-4-6-10(9)11(16-14)7-12(17)13(15)18/h3-7,16H,8H2,1-2H3,(H2,15,18)/b11-7-

InChI Key

RJDCTLKUGZVNAX-XFFZJAGNSA-N

Isomeric SMILES

CC1(CC2=CC=CC=C2/C(=C/C(=O)C(=O)N)/N1)C

Canonical SMILES

CC1(CC2=CC=CC=C2C(=CC(=O)C(=O)N)N1)C

Origin of Product

United States

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